Benzyl methyl ether

Vue d'ensemble

Description

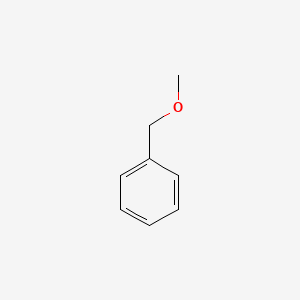

Benzyl methyl ether, also known as (methoxymethyl)benzene, is an organic compound with the molecular formula C8H10O. It is a colorless liquid with a pleasant odor and is used in various chemical applications. The structure of this compound consists of a benzene ring attached to a methoxy group (–OCH3).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl methyl ether can be synthesized through several methods. One common method involves the reaction of benzaldehyde dimethyl acetal with trimethylsilane in the presence of trimethylsilyl triflate . Another method is the Williamson ether synthesis, where benzyl alcohol reacts with methyl iodide in the presence of a strong base like sodium hydride .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of benzyl chloride with sodium methoxide. This method is favored due to its efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl methyl ether undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form benzaldehyde.

Substitution: It reacts with N-bromosuccinimide to form α-bromothis compound, which can further degrade to benzaldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: N-bromosuccinimide (NBS) is commonly used for bromination reactions.

Major Products:

Oxidation: Benzaldehyde.

Substitution: α-Bromothis compound.

Applications De Recherche Scientifique

Organic Synthesis

Benzyl methyl ether serves as an important intermediate in organic synthesis. It is primarily used to produce benzaldehyde through oxidation processes. The compound can undergo selective transformations, making it valuable in synthesizing aromatic aldehydes and esters.

Oxidation Reactions

A notable method involves the oxidation of benzyl methyl ethers using N-bromosuccinimide (NBS). This process allows the selective conversion of benzyl methyl ethers into either aromatic aldehydes or aromatic methyl esters depending on the reaction conditions. The following table summarizes the yields of products based on varying conditions:

| Reaction Condition | Product Type | Yield (%) |

|---|---|---|

| 1 equiv NBS / reflux | Aldehyde | Moderate |

| 2 equiv NBS / room temp | Ester | High |

This method highlights the versatility of this compound in producing chemically stable functional groups that can be transformed into reactive intermediates suitable for further synthesis .

Perfumery and Fragrance Industry

This compound is widely employed in the fragrance industry due to its pleasant fruity odor. It is used in the formulation of perfumes, soaps, and other scented products. Its low cost and effective masking properties make it a preferred choice for industrial applications.

Functional Properties

- Odor Profile : Fruity

- Applications : Soap perfumes, industrial perfumes, odor masking

- Solubility : Soluble in alcohols and oils but insoluble in water

The following table provides an overview of its physical properties relevant to fragrance applications:

| Property | Value |

|---|---|

| Boiling Point | 173-175 °C |

| Flash Point | 56 °C |

| Specific Gravity | 0.94 |

| Solubility | Insoluble in water |

These characteristics contribute to its effectiveness as a perfuming agent .

Case Study 1: Industrial Application in Perfume Manufacturing

A study conducted by industry experts demonstrated that this compound significantly enhances the longevity and complexity of fragrance profiles in commercial perfumes. By incorporating this ether into formulations, manufacturers achieved improved scent diffusion and stability over time.

Case Study 2: Organic Chemistry Research

Research published in the Canadian Journal of Chemistry explored the synthesis of various aromatic compounds using this compound as a precursor. The study revealed that under controlled conditions, high yields of desired products could be achieved, showcasing its utility in academic research and industrial applications .

Mécanisme D'action

The primary mechanism of action for benzyl methyl ether involves its ability to undergo cleavage reactions. In the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen is protonated, making it a good leaving group. This leads to the formation of an alcohol and an alkyl halide through either an S_N2 or S_N1 mechanism, depending on the structure of the ether .

Comparaison Avec Des Composés Similaires

Benzyl ethyl ether: Similar structure but with an ethyl group instead of a methyl group.

Benzyl propyl ether: Contains a propyl group instead of a methyl group.

Anisole (methoxybenzene): Similar structure but with a methoxy group directly attached to the benzene ring.

Uniqueness: Benzyl methyl ether is unique due to its specific reactivity and the ease with which it can be synthesized. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .

Activité Biologique

Benzyl methyl ether (BME), with the molecular formula , is an organic compound widely utilized in chemical synthesis and as a solvent. Its biological activity has garnered attention in various research contexts, particularly concerning its potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of BME, focusing on its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 122.1644 g/mol |

| Appearance | Colorless liquid |

| Odor | Sweet |

| Solubility | Soluble in organic solvents |

| Stereochemistry | Achiral |

This compound primarily functions as a reagent in organic synthesis. It can undergo oxidation reactions to form various products, including aromatic aldehydes and esters. The oxidation process typically involves the use of brominating agents like N-bromosuccinimide (NBS), which facilitates the cleavage of the ether bond, leading to the formation of reactive intermediates.

Oxidative Cleavage with NBS

Research has demonstrated that BME can be selectively oxidized to yield either aldehydes or esters depending on the reaction conditions. For instance, controlling the stoichiometry of NBS and the reaction temperature allows for the selective formation of these products:

- Aldehyde Formation : Achieved by using one equivalent of NBS at elevated temperatures.

- Ester Formation : Predominantly occurs at lower temperatures or with excess NBS, leading to dibrominated intermediates that can hydrolyze to form esters .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly concerning its potential effects on human health and its applications in drug development.

Antimicrobial Properties

Several studies have indicated that BME exhibits antimicrobial properties. For example, its derivatives have been tested against a range of bacterial strains, showing varying degrees of efficacy. The mechanism underlying this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Study: Phytochemical Applications

A study examining the biological activities of various compounds derived from plants noted that BME derivatives showed promising results in inhibiting certain pathogens. The study highlighted its role as a potential lead compound for developing new antimicrobial agents .

Research Findings

Recent research has focused on understanding the specific interactions between this compound and biological systems. Key findings include:

- Toxicity Assessments : Evaluations have shown that BME is generally regarded as safe at low concentrations; however, higher doses may lead to cytotoxic effects in certain cell lines .

- Potential Drug Development : BME's ability to serve as a precursor for more complex molecules makes it valuable in medicinal chemistry. Its derivatives are being investigated for their potential therapeutic effects against diseases such as cancer and bacterial infections .

Propriétés

IUPAC Name |

methoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKZBCPTCWJTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060227 | |

| Record name | Benzyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-86-3 | |

| Record name | Benzyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL METHYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F22RLS78BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzyl methyl ether?

A1: this compound has the molecular formula C8H10O and a molecular weight of 122.16 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several spectroscopic techniques can be used, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , ]

Q3: How does the choice of solvent influence the reactivity of this compound?

A3: The rate of decomposition of tert-butyl peroxide in this compound is solvent-dependent. Aromatic and halogenated solvents tend to increase the rate of induced decomposition. [] Additionally, the apparent twofold barrier to rotation about the C-O bond in this compound is solvent-dependent, ranging from a vanishing value in CS2 solution to as much as 4.6 kJ/mol for 3,5-dichlorobenzyl isopropyl ether in acetone-d6 solution. []

Q4: Does this compound undergo any specific reactions under UV irradiation?

A4: Yes, UV irradiation of this compound can lead to the generation of benzyl radicals, which can initiate polymerization reactions. [] This process is particularly relevant in the photocrosslinking of polymers containing this compound moieties.

Q5: Can this compound be used as a starting material in cross-coupling reactions?

A5: Yes, this compound can act as an alternative to aryl halides in nickel-catalyzed cross-coupling reactions with organoboron reagents. Using a catalyst system like Ni(cod)2 in conjunction with 1,3-dicyclohexylimidazol-2-ylidene allows for this transformation. []

Q6: How does this compound react in the presence of strong oxidizing agents?

A6: this compound can be oxidized by strong oxidizing agents like N-bromosuccinimide (NBS). By controlling the reaction conditions, such as the amount of NBS and the temperature, either aromatic aldehydes or aromatic methyl esters can be selectively obtained. []

Q7: What computational methods have been used to study the conformational stability of this compound?

A7: Quantum chemical calculations, including density functional theory (DFT), have been employed to investigate the conformational stability of this compound. These calculations have revealed the coexistence of three conformers with different CCOC dihedral angles and side-chain orientations. []

Q8: Have there been any studies using molecular dynamics simulations to understand the behavior of this compound?

A8: Yes, molecular dynamics simulations have been used in conjunction with NMR data to determine the torsional behavior of the CH2 group in this compound. These analyses provide information on the torsional potentials and angular density functions of the molecule. []

Q9: How do substituents on the aromatic ring of this compound affect its reactivity?

A9: Substituents on the aromatic ring can significantly impact the reactivity of this compound. For instance, electron-withdrawing groups like -NO2 and -Cl can increase the reactivity of the ether towards oxidation. [] This effect is evident in the oxidative O-dealkylation of substituted benzyl methyl ethers by iodosylbenzene catalyzed by Mn(III) porphyrins.

Q10: How does the size of the alkyl group in benzyl alkyl ethers affect the rotational barrier around the C-O bond?

A10: The apparent twofold barrier to rotation around the C-O bond in benzyl alkyl ethers is dependent on the size of the alkyl group. As the alkyl group becomes bulkier, the rotational barrier increases. [] This trend is observed in a study of this compound, benzyl ethyl ether, benzyl isopropyl ether, and benzyl tert-butyl ether.

Q11: Are there specific challenges in formulating this compound due to its stability?

A11: While this compound itself is relatively stable, some of its derivatives, like the O-bound ether complex with tungsten, can be unstable in solution. [] The choice of counterion can influence the stability of these complexes, with the BAr4- counterion (Ar = 3, 5-bis(trifluoromethyl)phenyl) leading to enhanced stability.

Q12: What technique is commonly used to analyze the products of reactions involving this compound?

A14: Gas chromatography (GC) is commonly employed to analyze the products of reactions involving this compound. This technique helps identify and quantify the different compounds formed during the reaction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.